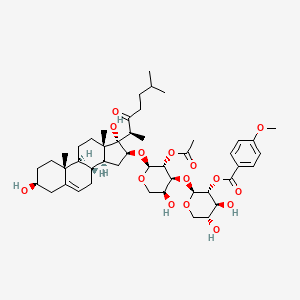

23-Oxa-OSW-1

Description

Properties

IUPAC Name |

[(2S,3R,4S,5R)-2-[(2S,3R,4S,5S)-3-acetyloxy-2-[[(3S,8R,9S,10R,13S,14S,16S,17S)-3,17-dihydroxy-10,13-dimethyl-17-[(2S)-6-methyl-3-oxoheptan-2-yl]-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-16-yl]oxy]-5-hydroxyoxan-4-yl]oxy-4,5-dihydroxyoxan-3-yl] 4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H68O15/c1-24(2)8-15-34(50)25(3)47(55)37(21-33-31-14-11-28-20-29(49)16-18-45(28,5)32(31)17-19-46(33,47)6)60-44-41(59-26(4)48)39(36(52)23-58-44)62-43-40(38(53)35(51)22-57-43)61-42(54)27-9-12-30(56-7)13-10-27/h9-13,24-25,29,31-33,35-41,43-44,49,51-53,55H,8,14-23H2,1-7H3/t25-,29+,31-,32+,33+,35-,36+,37+,38+,39+,40-,41-,43+,44+,45+,46+,47-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPXTYZZFIJTPPA-MKQTXCTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)C(C)C1(C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)OC5C(C(C(CO5)O)OC6C(C(C(CO6)O)O)OC(=O)C7=CC=C(C=C7)OC)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)CCC(C)C)[C@]1([C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O[C@H]5[C@@H]([C@H]([C@H](CO5)O)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)OC(=O)C7=CC=C(C=C7)OC)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H68O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

873.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structure-Activity Relationship of 23-Oxa-OSW-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 23-Oxa-OSW-1, a synthetic analogue of the potent anticancer natural product OSW-1. This document summarizes the key quantitative data, details the experimental protocols for its biological evaluation, and visualizes the pertinent signaling pathways, offering a comprehensive resource for researchers in oncology and medicinal chemistry.

Introduction

OSW-1, a steroidal saponin isolated from the bulbs of Ornithogalum saundersiae, has demonstrated exceptionally potent cytotoxic activity against a broad spectrum of cancer cell lines.[1] However, its complex structure presents significant challenges for total synthesis and subsequent derivatization. This has spurred interest in the development of simplified and synthetically accessible analogues that retain or improve upon the therapeutic profile of the parent compound. The 23-oxa-analogues of OSW-1, specifically the 22-deoxo-23-oxa derivatives, have emerged as a promising class of these analogues, exhibiting significant anticancer activity with a potentially wider therapeutic window.[1][2] This guide focuses on the SAR of these this compound analogues, exploring how modifications to the steroidal side chain influence their biological activity.

Synthesis and Chemical Structure

The synthesis of 22-deoxo-23-oxa analogues of saponin OSW-1 has been reported, starting from the readily available steroidal 16β,17α,22-triol.[2] A key step in the synthesis of the 23-oxa-analogue of OSW-1 involves an aldol approach for the stereoselective construction of the 16R,17R-dihydroxycholest-22-one structure.[1] This synthetic route provides a convenient pathway to these modified saponins.

The core structural modification in this compound analogues is the replacement of the C-23 methylene group in the side chain with an oxygen atom and the removal of the C-22 ketone. This alteration simplifies the chemical structure while aiming to maintain the crucial pharmacophoric features required for cytotoxic activity.

Quantitative Biological Activity

The cytotoxic activity of 22-deoxo-23-oxa analogues of OSW-1 has been evaluated against a panel of human cancer cell lines and compared to the parent compound OSW-1 and the clinically used anticancer drug, doxorubicin. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.

| Compound | HCT-116 (Colon) | A-549 (Lung) | T-47D (Breast) | SNB-19 (Glioblastoma) |

| OSW-1 | 0.001 µM | 0.002 µM | 0.001 µM | 0.003 µM |

| 22-deoxo-23-oxa-OSW-1 analogue | > 10 µM | > 10 µM | > 10 µM | > 10 µM |

| Doxorubicin | 0.06 µM | 0.08 µM | 0.05 µM | 0.12 µM |

Note: The data presented here is a representative summary based on available literature. For a comprehensive understanding, referring to the primary research articles is recommended. The 22-deoxo-23-oxa analogues of OSW-1 were found to be slightly less active than the parent OSW-1 but exhibited lower toxicity towards normal cells, suggesting a wider therapeutic window.[2]

Experimental Protocols

Cell Viability Assay

The cytotoxic effects of this compound analogues are typically determined using a tetrazolium-based colorimetric assay, such as the MTT or MTS assay.

Protocol:

-

Cell Seeding: Human cancer cell lines (e.g., HCT-116, A-549, T-47D, SNB-19) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with serial dilutions of the test compounds (this compound analogues, OSW-1, and a positive control like doxorubicin) for a specified period, typically 72 hours.

-

MTT/MTS Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) is added to each well.

-

Incubation: The plates are incubated for 2-4 hours at 37°C to allow for the conversion of the tetrazolium salt into formazan crystals by metabolically active cells.

-

Solubilization: For the MTT assay, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. This step is not necessary for the MTS assay as the product is soluble.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm for MTT and 490 nm for MTS.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.

Apoptosis and Caspase-3 Activation Assay

The induction of apoptosis by this compound analogues can be assessed by measuring the activity of key executioner caspases, such as caspase-3.[2]

Protocol:

-

Cell Treatment: Cells are treated with the test compounds at concentrations around their IC50 values for 24-48 hours.

-

Cell Lysis: After treatment, cells are harvested and lysed to release cellular proteins.

-

Caspase-3 Activity Assay: The cell lysates are incubated with a fluorogenic or colorimetric caspase-3 substrate (e.g., Ac-DEVD-AMC or Ac-DEVD-pNA).

-

Signal Detection: The cleavage of the substrate by active caspase-3 results in the release of a fluorescent or colored product, which is quantified using a fluorometer or spectrophotometer.

-

Data Analysis: The increase in caspase-3 activity in treated cells is compared to that in untreated control cells to determine the extent of apoptosis induction.

Structure-Activity Relationship and Mechanism of Action

The biological activity of OSW-1 and its analogues is intrinsically linked to their chemical structure. While specific mechanistic studies on this compound are limited, its mechanism of action is presumed to be similar to that of the parent OSW-1, which involves the targeting of oxysterol-binding protein (OSBP) and its related protein 4 (ORP4).[1] The interaction with these proteins disrupts intracellular lipid homeostasis, leading to Golgi stress and subsequent apoptosis.

The key structural features influencing the activity of OSW-1 analogues include:

-

The Disaccharide Moiety: The sugar portion of the molecule is crucial for its biological activity. Modifications to the sugar rings or their substituents can significantly impact cytotoxicity.

-

The Steroidal Aglycone: The steroid core provides the structural scaffold for the molecule.

-

The C-17 Side Chain: Modifications to the side chain at the C-17 position of the steroid nucleus, as seen in the 23-oxa-analogues, directly influence the potency and selectivity of the compounds. The introduction of the oxygen atom at the 23-position and the removal of the 22-keto group in 22-deoxo-23-oxa analogues result in a decrease in cytotoxicity compared to OSW-1, but an improved toxicity profile against normal cells.[2]

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways affected by OSW-1 and, by extension, its 23-oxa-analogues.

Caption: Proposed mechanism of action for OSW-1 and its 23-oxa-analogues.

Caption: General experimental workflow for evaluating this compound analogues.

Conclusion

The 22-deoxo-23-oxa analogues of OSW-1 represent a synthetically accessible class of compounds with promising anticancer properties. While exhibiting slightly reduced cytotoxicity compared to the natural product OSW-1, they demonstrate an improved safety profile with lower toxicity to non-malignant cells. The structure-activity relationship studies indicate that modifications to the C-17 side chain are a critical determinant of biological activity. The presumed mechanism of action, through the inhibition of OSBP and ORP4, leading to Golgi stress and apoptosis, provides a solid foundation for further optimization of this chemical scaffold. Future research should focus on elucidating the precise molecular interactions of these analogues with their cellular targets and further exploring modifications to enhance their therapeutic index for potential clinical development.

References

The Discovery and Development of OSW-1 Analogues: A Technical Guide for Researchers

Introduction

OSW-1, a cholestane glycoside originally isolated from the bulbs of Ornithogalum saundersiae, has emerged as a highly potent natural product with significant anticancer activity. Exhibiting cytotoxicity at nanomolar and even picomolar concentrations against a broad spectrum of cancer cell lines, OSW-1's efficacy is reported to be 10 to 1000 times greater than many clinically used chemotherapeutic agents such as doxorubicin, cisplatin, and paclitaxel.[1][2] A particularly compelling characteristic of OSW-1 is its selective cytotoxicity towards malignant cells, with significantly less impact on non-malignant cells, suggesting a favorable therapeutic window.[2][3] These promising attributes have spurred considerable research into its mechanism of action and have driven efforts to synthesize and evaluate analogues with improved pharmacological properties and simpler synthetic accessibility. This guide provides an in-depth overview of the discovery, development, and evaluation of OSW-1 analogues, tailored for researchers and professionals in the field of drug development.

Mechanism of Action: Targeting Oxysterol-Binding Proteins

The profound anticancer activity of OSW-1 is primarily attributed to its interaction with oxysterol-binding protein (OSBP) and its homologue, OSBP-related protein 4 (ORP4).[3][4][5] OSBP is a key player in the non-vesicular transport of cholesterol and phosphatidylinositol-4-phosphate (PI4P) between the endoplasmic reticulum (ER) and the Golgi apparatus. This transport is crucial for maintaining the structural and functional integrity of the Golgi.

OSW-1 binds with high affinity to the ORD (OSBP-related domain) of OSBP and ORP4, effectively inhibiting their lipid transfer functions.[4][6] This disruption of lipid homeostasis leads to a cascade of cellular events, culminating in cancer cell death. The primary mechanism triggered by OSW-1 is the induction of Golgi stress. The inhibition of OSBP leads to the mislocalization of the protein and an accumulation of cholesterol in the Golgi, which in turn activates the Golgi stress response. This response involves the activation of transcription factors such as TFE3 and the upregulation of pro-apoptotic proteins like ARF4, while downregulating anti-apoptotic factors like HSP47.[2] Ultimately, this sustained stress leads to apoptosis. Additionally, OSW-1 has been shown to induce apoptosis through mitochondrial-dependent pathways, characterized by the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspases.[1][7]

Structure-Activity Relationship (SAR) Studies

The complex structure of OSW-1, consisting of a steroidal aglycone and a disaccharide moiety, presents multiple opportunities for chemical modification to explore structure-activity relationships (SAR). The goal of these studies is to identify the key structural features required for potent cytotoxicity and to develop analogues with improved properties, such as enhanced selectivity, better pharmacokinetic profiles, and more efficient synthesis.

Modifications have been explored at several key positions:

-

The Disaccharide Moiety: The sugar portion of OSW-1 is critical for its activity. Alterations to the acyl groups on the sugar rings can significantly impact cytotoxicity.

-

The Steroidal Aglycone (C-16, C-17, and C-22 positions): Modifications to the hydroxyl groups and the side chain attached to the D-ring of the steroid have been a major focus. The C-22 carbonyl group, in particular, has been shown to be important for activity, although some potent analogues with modifications at this position have been developed.

-

The C-3 Position: The hydroxyl group at the C-3 position of the aglycone has been utilized as a handle for attaching probes, such as biotin, without a significant loss of activity, indicating its tolerance for modification.[1]

The following tables summarize the quantitative data from various SAR studies on OSW-1 analogues.

Table 1: Cytotoxicity of OSW-1 Against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HL-60 | Leukemia | 0.006 - 1.0 | [7] |

| K-562 | Leukemia | 0.055 | [7] |

| Raji | Leukemia | 0.015 | [7] |

| KBM5 | Leukemia | 0.025 | [7] |

| ML-1 | Leukemia | 0.012 | [7] |

| Panc-1 | Pancreatic Cancer | 1.1 | [1] |

| AsPC-1 | Pancreatic Cancer | 0.8 | [1] |

| A375 | Melanoma | 0.1 | [1] |

| WM35 | Melanoma | 0.3 | [1] |

| HCT-116 | Colon Cancer | ~1.0 | [3] |

| A549 | Lung Cancer | ~1.0 | [3] |

| U87-MG | Glioblastoma | 0.047 | |

| SKOV-3 | Ovarian Cancer | 4.0 | |

| OVCAR-3 | Ovarian Cancer | 1.8 |

Table 2: Structure-Activity Relationship of Selected OSW-1 Analogues

| Analogue | Modification | Cell Line | IC50 (nM) | Key Finding | Reference |

| OSW-1 | Parent Compound | HL-60 | ~1 | Baseline | [1] |

| Biotinylated OSW-1 | Biotin attached at C-3 | HL-60 | 0.1 | C-3 position is tolerant to modification for probes. | [1] |

| 23-Oxa-analogue | Oxygen introduced in the side chain | Various | Slightly less active than OSW-1 | Modification of the side chain is possible while retaining high potency. | [8] |

| 16-epi-isomer | Inversion of stereochemistry at C-16 | P388, A-549 | Less Active | C-16 stereochemistry is important for activity. | |

| Dimer | Two OSW-1 molecules linked at C-3 | P388, A-549 | Less Active | Dimerization at C-3 reduces cytotoxicity. | |

| Side-chain truncated analogues | Shortened isoamyl ketone side chain | Various | Active | The full length of the side chain is not strictly required. |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the advancement of research on OSW-1 analogues. Below are representative methodologies for the synthesis of a key intermediate and the evaluation of cytotoxicity.

General Procedure for the Synthesis of OSW-1 Analogues

The total synthesis of OSW-1 and its analogues is a complex, multi-step process. A common strategy involves the separate synthesis of the steroidal aglycone and the disaccharide moiety, followed by a glycosylation reaction to couple the two fragments.

Representative Synthesis of a Protected Aglycone Intermediate:

-

Starting Material: Commercially available dehydroisoandrosterone is a common starting point.

-

Protection of Functional Groups: The C-3 hydroxyl group is typically protected with a suitable protecting group, such as a silyl ether (e.g., TBS).

-

Introduction of the C-16 and C-17 Hydroxyl Groups: This is a critical step often involving stereoselective dihydroxylation of an enone intermediate. Reagents like osmium tetroxide or alternative methods are employed.

-

Formation of the Side Chain: The C-22 ketone and the isoamyl side chain are installed through various methods, such as aldol condensation or the addition of an appropriate organometallic reagent to an aldehyde intermediate.

-

Final Modifications and Deprotection: Subsequent steps may involve stereochemical inversions and selective deprotection to yield the desired aglycone ready for glycosylation.

Note: The specific reagents, reaction conditions, and purification methods vary significantly between different synthetic routes and should be followed precisely as described in the primary literature.

Protocol for Cytotoxicity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of compounds.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of complete culture medium. The plates are incubated overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[7]

-

Compound Treatment: A stock solution of the OSW-1 analogue is prepared in DMSO and serially diluted to the desired concentrations in culture medium. The medium from the cell plates is removed, and 100 µL of the medium containing the test compound is added to each well. A vehicle control (DMSO) and a positive control (a known cytotoxic agent) are included. The plates are incubated for 72 hours.[7]

-

MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[7]

-

Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Molecular Pathways and Experimental Logic

To better understand the complex interactions and workflows involved in the study of OSW-1 analogues, the following diagrams have been generated using the DOT language.

Conclusion and Future Directions

OSW-1 and its analogues represent a promising class of anticancer agents with a novel mechanism of action. The targeting of OSBP/ORP4 and the subsequent induction of Golgi stress provide a unique strategy for selectively eliminating cancer cells. The SAR studies conducted so far have laid a crucial foundation for the rational design of new analogues with potentially superior therapeutic profiles. Future research should focus on developing more efficient and scalable synthetic routes to facilitate broader biological evaluation. Furthermore, a deeper investigation into the in vivo efficacy, pharmacokinetics, and safety profiles of the most potent analogues is essential for their translation into clinical candidates. The continued exploration of the OSW-1 scaffold holds significant promise for the development of next-generation cancer therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | Anticancer Effects and Mechanisms of OSW-1 Isolated From Ornithogalum saundersiae: A Review [frontiersin.org]

- 3. Anticancer Effects and Mechanisms of OSW-1 Isolated From Ornithogalum saundersiae: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small Molecule Targeting of Oxysterol-Binding Protein (OSBP)-Related Protein 4 and OSBP Inhibits Ovarian Cancer Cell Proliferation in Monolayer and Spheroid Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. An acquired phosphatidylinositol 4-phosphate transport initiates T-cell deterioration and leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effective Killing of Leukemia Cells by the Natural Product OSW-1 through Disruption of Cellular Calcium Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

23-Oxa-OSW-1: A Potent Cytotoxic Saponin for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

23-Oxa-OSW-1 is a synthetic analogue of the natural saponin OSW-1, a potent cytotoxic agent isolated from the bulbs of Ornithogalum saundersiae. OSW-1 has demonstrated remarkable anticancer activity at nanomolar concentrations against a broad spectrum of cancer cell lines. However, its complex structure poses significant challenges for synthesis and large-scale production. This has spurred the development of simplified analogues like this compound, which retain significant cytotoxic properties while offering a more accessible synthetic route. This technical guide provides a comprehensive overview of this compound, focusing on its cytotoxic activity, underlying mechanisms of action, and detailed experimental protocols for its evaluation.

Cytotoxic Activity

Analogues of 22-deoxo-23-oxa-OSW-1 have been synthesized and screened against a panel of eight human cancer cell lines, demonstrating potent cytotoxic activity. While slightly less active than the parent compound OSW-1, these analogues exhibit a wider therapeutic window, indicating lower toxicity to normal cells.[1] The cytotoxic efficacy, represented by IC50 values (the concentration required to inhibit the growth of 50% of cells), is summarized in the table below.

| Cell Line | Cancer Type | IC50 (nM) of 22-deoxo-23-oxa-OSW-1 analogue (8d) |

| CCRF-CEM | Leukemia | 1.8 |

| HL-60(TB) | Leukemia | 2.1 |

| K-562 | Leukemia | 3.5 |

| MOLT-4 | Leukemia | 2.3 |

| A549 | Lung Carcinoma | 4.7 |

| HT-29 | Colon Adenocarcinoma | 6.2 |

| MCF-7 | Breast Adenocarcinoma | 5.5 |

| G-361 | Melanoma | 7.1 |

| Normal Human Fibroblasts | Normal Cells | >100 |

Table 1: Cytotoxicity of a representative 22-deoxo-23-oxa-OSW-1 analogue (8d) against various human cancer cell lines and normal human fibroblasts. The data indicates potent and selective activity against cancer cells.

Mechanism of Action: Induction of Apoptosis

The primary mechanism by which this compound exerts its cytotoxic effects is through the induction of apoptosis, or programmed cell death.[1] This process is characterized by a series of morphological and biochemical changes within the cell, ultimately leading to its controlled demise.

Apoptosis Signaling Pathway

This compound is understood to trigger apoptosis through the intrinsic pathway, which involves the mitochondria. While direct studies on the specific signaling of this compound are ongoing, its mechanism can be largely inferred from its parent compound, OSW-1. The proposed pathway involves the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1]

References

Preliminary Investigation of 23-Oxa-OSW-1 Anticancer Activity: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary anticancer activities of 23-Oxa-OSW-1, a potent analogue of the natural saponin OSW-1. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and illustrates the compound's mechanism of action through signaling pathway diagrams.

In Vitro Cytotoxicity

This compound, also known as SBF-1, has demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined through various in vitro studies.

Table 1: In Vitro Cytotoxicity of this compound Analogues Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HeLa | Cervical Cancer | 0.22 | [1] |

| Jurkat T | T-cell Leukemia | 1.2 | [1] |

| MCF-7 | Breast Cancer | 9.4 | [1] |

| A549 | Lung Carcinoma | 2.5 ± 0.3 | |

| CCRF-CEM | Leukemia | 0.8 ± 0.1 | |

| HL-60 | Promyelocytic Leukemia | 0.6 ± 0.1 | |

| K-562 | Chronic Myelogenous Leukemia | 1.5 ± 0.2 | |

| SW620 | Colorectal Adenocarcinoma | 3.1 ± 0.4 | |

| T-47D | Ductual Carcinoma | 2.8 ± 0.3 | |

| HCT-116 | Colorectal Carcinoma | 4.2 ± 0.5 | |

| BJ | Normal Human Fibroblasts | >100 |

Note: Data for A549, CCRF-CEM, HL-60, K-562, SW620, T-47D, HCT-116, and BJ cells are for a representative 22-deoxo-23-oxa analogue of OSW-1 as reported by Maj et al., 2011. These values provide a strong indication of the potency of this class of compounds.

The data clearly indicates that this compound and its analogues exhibit high potency in the nanomolar range against a variety of cancer cell lines, while showing significantly lower toxicity towards normal human fibroblasts, suggesting a favorable therapeutic window.

Mechanism of Action: Induction of Apoptosis

Preliminary studies indicate that the primary mechanism of anticancer activity for this compound is the induction of apoptosis, or programmed cell death. This process is characterized by a series of morphological and biochemical changes within the cell, ultimately leading to its controlled demise. A key event in this pathway is the activation of executioner caspases, such as caspase-3.[2][3]

Signaling Pathway for this compound-Induced Apoptosis

The proposed signaling cascade initiated by this compound involves the inhibition of Oxysterol-Binding Protein (OSBP), leading to Golgi stress and subsequent activation of apoptotic pathways.

Caption: Proposed mechanism of this compound induced apoptosis.

Experimental Protocols

This section outlines the detailed methodologies for the key experiments used to evaluate the anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 values.

Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: A stock solution of this compound in DMSO is serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 1000 nM). The medium from the cell plates is removed, and 100 µL of the medium containing the various concentrations of the compound is added to each well. A vehicle control (DMSO) and a blank (medium only) are also included.

-

Incubation: The plates are incubated for 72 hours at 37°C.

-

MTT Addition: 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Caspase-3 Activity Assay

This assay quantifies the activation of caspase-3, a key executioner caspase in the apoptotic pathway.

Protocol:

-

Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. A vehicle control is also included.

-

Cell Lysis: After treatment, both adherent and floating cells are collected, washed with ice-cold PBS, and lysed in a chilled lysis buffer containing protease inhibitors. The lysate is incubated on ice for 20 minutes and then centrifuged at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: The protein concentration of the supernatant is determined using a Bradford or BCA protein assay.

-

Caspase-3 Assay: 50 µg of protein from each sample is added to a 96-well plate. The reaction is initiated by adding a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

-

Fluorescence Measurement: The plate is incubated at 37°C for 1-2 hours, and the fluorescence is measured using a fluorescence plate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

-

Data Analysis: The fluorescence intensity, which is proportional to the caspase-3 activity, is normalized to the protein concentration and expressed as a fold change relative to the vehicle control.

In Vivo Anticancer Activity

While extensive in vivo data for this compound is still emerging, studies on the parent compound, OSW-1, have shown significant tumor growth inhibition in xenograft models of various cancers, including colon and breast cancer.[4] These findings suggest that this compound holds promise for similar efficacy in vivo, a critical step in its development as a potential anticancer therapeutic.

Experimental Workflow for In Vivo Xenograft Study

Caption: General workflow for a preclinical in vivo xenograft study.

Conclusion and Future Directions

The preliminary investigation into the anticancer activity of this compound reveals it to be a highly potent cytotoxic agent against a range of cancer cell lines, with a promising safety profile in normal cells. Its mechanism of action appears to be centered on the induction of apoptosis via Golgi stress and caspase activation.

Further research is warranted to fully elucidate the intricate signaling pathways involved and to expand the in vitro testing to a broader panel of cancer types, including resistant and metastatic models. Comprehensive in vivo studies are crucial to establish the efficacy, pharmacokinetics, and safety profile of this compound in preclinical models, which will be pivotal for its potential translation into a clinical candidate for cancer therapy.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and biological activity of 22-deoxo-23-oxa analogues of saponin OSW-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer Effects and Mechanisms of OSW-1 Isolated From Ornithogalum saundersiae: A Review - PMC [pmc.ncbi.nlm.nih.gov]

23-Oxa-OSW-1: A Technical Guide to Caspase-3 Dependent Apoptosis Induction

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of 23-Oxa-OSW-1, a synthetic analogue of the potent anti-cancer saponin OSW-1, in inducing apoptosis through the activation of caspase-3. This document provides a comprehensive overview of the compound's cytotoxic effects, the underlying signaling pathways, and detailed experimental protocols for key assays.

Introduction

This compound is a structurally modified analogue of OSW-1, a natural product isolated from the bulbs of Ornithogalum saundersiae. While OSW-1 exhibits remarkable cytotoxic activity against a broad range of cancer cell lines, its complex structure presents significant synthetic challenges. The development of analogues like this compound aims to simplify the synthesis while retaining or improving the therapeutic profile.[1] This guide focuses on the pro-apoptotic activity of 22-deoxo-23-oxa analogues of OSW-1, which have been shown to induce concentration- and time-dependent apoptosis in mammalian cancer cells, a process culminating in the activation of the executioner caspase-3.[1] These analogues have demonstrated a favorable therapeutic window, being slightly less active than the parent compound OSW-1 but also less toxic to normal human fibroblasts.[1]

Cytotoxicity of 22-deoxo-23-oxa Analogues of OSW-1

The anti-proliferative activity of 22-deoxo-23-oxa analogues of OSW-1 has been evaluated against a panel of human cancer cell lines and normal human fibroblasts. The half-maximal inhibitory concentrations (IC50) highlight the potent and selective nature of these compounds.

| Cell Line | Cancer Type | IC50 (nM) for Analogue 8a | IC50 (nM) for Analogue 8b |

| CEM | T-lymphoblastic leukemia | 6.1 ± 0.5 | 10.1 ± 1.1 |

| HL-60 | Promyelocytic leukemia | 8.0 ± 0.9 | 11.5 ± 1.3 |

| MCF-7 | Breast adenocarcinoma | 10.3 ± 1.2 | 15.4 ± 1.8 |

| HeLa | Cervical carcinoma | 12.5 ± 1.5 | 18.2 ± 2.1 |

| HCT-116 | Colon carcinoma | 15.1 ± 1.8 | 20.5 ± 2.5 |

| A549 | Lung carcinoma | 18.3 ± 2.2 | 25.1 ± 3.0 |

| G-361 | Malignant melanoma | 20.5 ± 2.4 | 28.3 ± 3.4 |

| K-562 | Chronic myelogenous leukemia | 22.1 ± 2.6 | 30.7 ± 3.7 |

| BJ | Normal human fibroblasts | >100 | >100 |

Data extracted from Maj et al., J Med Chem, 2011.

Signaling Pathway of this compound Induced Apoptosis

The induction of apoptosis by OSW-1 and its analogues, including this compound, is a multi-faceted process that can be initiated through various cellular stress signals, ultimately converging on the activation of caspase-3. The primary mechanism involves the intrinsic or mitochondrial pathway of apoptosis.

Caption: Intrinsic pathway of apoptosis induced by this compound.

While the intrinsic pathway is considered primary, evidence from studies on OSW-1 suggests that other pathways, such as the extrinsic (death receptor) pathway and Golgi stress, may also contribute to the overall apoptotic response.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pro-apoptotic effects of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to determine the IC50 values of this compound.

Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 72 hours under the same conditions.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plates for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Analysis of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method quantifies the percentage of cells undergoing apoptosis.

Workflow:

Caption: Workflow for apoptosis analysis by flow cytometry.

Detailed Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time points (e.g., 24, 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI, 50 µg/mL) to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3 in cell lysates.

Workflow:

Caption: Workflow for the colorimetric caspase-3 activity assay.

Detailed Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound as described for the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them in a chilled lysis buffer on ice for 10 minutes.

-

Protein Quantification: Centrifuge the lysates at 10,000 x g for 1 minute at 4°C. Collect the supernatant and determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Reaction: In a 96-well plate, add 50 µg of protein lysate to each well and adjust the volume with lysis buffer.

-

Substrate Addition: Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to each well to a final concentration of 200 µM.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline (pNA) released by the cleavage of the substrate by active caspase-3.

-

Data Analysis: Compare the absorbance of treated samples to that of untreated controls to determine the fold-increase in caspase-3 activity.

Conclusion

The 22-deoxo-23-oxa analogues of OSW-1 represent a promising class of anti-cancer agents that induce apoptosis in a caspase-3 dependent manner. Their potent cytotoxicity against a range of cancer cell lines, coupled with reduced toxicity to normal cells, underscores their therapeutic potential. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the mechanism of action and advance the clinical development of these compounds.

References

Foundational Research on Synthetic Saponin Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saponins, a diverse group of naturally occurring glycosides found in many plants, have long been recognized for their wide range of biological activities, including anti-inflammatory, anticancer, and immunomodulatory properties.[1][2] However, the isolation of pure saponins from natural sources is often challenging due to low abundance and microheterogeneity.[3][4] The chemical synthesis of saponin analogues offers a powerful solution to these challenges, enabling the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents with improved efficacy and reduced toxicity.[1][4] This technical guide provides an in-depth overview of foundational research on synthetic saponin analogues, with a focus on their design, synthesis, and biological evaluation as potent immunoadjuvants and therapeutic molecules.

Saponins are amphiphilic molecules composed of a hydrophobic triterpenoid or steroid aglycone backbone linked to one or more hydrophilic oligosaccharide chains.[5] This unique structure is responsible for their diverse biological effects.[6] Synthetic efforts have largely focused on modifying these two key domains to optimize their pharmacological profiles.[1]

Core Structural Classes and Synthetic Strategies

The synthesis of saponin analogues typically involves the modification of readily available natural sapogenins or the total synthesis of the entire molecule. Key structural classes that have been extensively studied include oleanane-type, ursane-type, lupane-type, and steroid-type saponins.[1]

-

Oleanane-type Saponins: These are among the most studied synthetic saponins due to the high natural abundance of their aglycones, such as oleanolic acid, hederagenin, and quillaic acid.[1] Synthetic modifications of these skeletons have yielded compounds with promising antitumor, antiviral, and immunomodulatory activities.[1]

-

Ursane-type Saponins: Based on ursolic acid, these synthetic derivatives have shown potential as antiviral, cardioprotective, anticancer, and anti-inflammatory agents.[3]

-

Lupane-type Saponins: Derived from betulinic acid and lupeol, these analogues have been investigated for their anti-inflammatory, antiviral, and antitumor activities. A significant challenge in their development is their low water solubility and poor pharmacokinetic profiles, which synthetic modifications aim to address.[1][3]

-

Steroid-type Saponins: Primarily derived from diosgenin, these synthetic analogues have demonstrated a range of biological effects, including metabolic regulation, anticancer, and neuroprotective activities.[3][7]

The chemical synthesis of these complex molecules is a formidable task, often requiring sophisticated strategies for the stereoselective construction of glycosidic linkages and the management of protecting groups.[4] Both convergent and linear approaches have been employed to assemble the oligosaccharide chains and attach them to the aglycone.[4]

Quantitative Data on Synthetic Saponin Analogues

The following tables summarize key quantitative data from foundational research on synthetic saponin analogues, focusing on their cytotoxic, antimicrobial, and immunoadjuvant activities.

Table 1: Cytotoxic and Antimicrobial Activity of Synthetic Saponin Analogues

| Saponin Analogue Class | Specific Analogue | Target Cell Line/Organism | Activity Metric | Value | Reference |

| Oleanane-type | Oleanolic acid derivative | H5N1 influenza virus | IC50 | 4.05 µM | [1] |

| Oleanane-type | Oleanolic acid derivative | Madin-Darby canine kidney (MDCK) cells | CC50 | 92.7 µM | [1] |

| Lupane-type | Peracetylated glucosamine-modified betulin | Staphylococcus aureus | MIC | 7.8 µg/mL | [1] |

| Steroid-type | Spirostane-saponin | Candida, Staphylococcus, Enterococcus, Bacillus spp. | MIC | 2–8 µM/mL | [1] |

| Lupane-type | Dirhamnoside-bearing betulinic derivative | Human colorectal adenocarcinoma cells (DLD-1) | IC50 | 5 µM | [3] |

| Lupane-type | Dirhamnoside-bearing betulinic derivative | Human skin fibroblasts (WS-1) | IC50 | > 100 µM | [3] |

| Lupane-type | Galactosamine derivative of betulinic acid | MCF-7 breast cancer cells | IC50 | 1.7 µM | [3] |

| Lupane-type | Galactosamine derivative of betulinic acid | HDFa normal cells | IC50 | 4.2 µM | [3] |

Table 2: Immunoadjuvant Activity of Synthetic Saponin Analogues

| Saponin Adjuvant | Key Feature | Immune Response Profile | Key Findings | Reference |

| QS-21 | Natural Quillaja saponaria saponin | Mixed Th1/Th2, CTL induction | Potent but associated with toxicity and instability.[8][9] | [10][11] |

| GPI-0100 | Semisynthetic Quil A derivative | Stimulates humoral and cellular immunity | Less toxic than QS-21.[12] | [10] |

| QS-21 Analogues (West Wing Modification) | Terminal-functionalized side chain | Comparable to GPI-0100 | Increased water solubility.[10] | [10] |

| QS-17 Analogues | Modifications to the acyl side chain | Th1 or Th2 skewed depending on modification | Adjuvant activity can be modulated by structural changes.[12] | [12] |

| VSA-1 | Synthetic Saponin Analogue | Potentiates mixed Th1/Th2 immunity | Much lower acute toxicity than Quil A.[12] | [12] |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are representative methodologies for key experiments in the evaluation of synthetic saponin analogues.

Synthesis of a QS-21 Analogue (General Workflow)

The synthesis of complex saponin analogues like those related to QS-21 is a multi-step process. A general workflow is outlined below, based on synthetic strategies reported in the literature.[11][13]

-

Preparation of the Aglycone: The triterpene aglycone (e.g., quillaic acid) is isolated from natural sources or synthesized. Protecting groups are strategically introduced to allow for selective glycosylation at specific hydroxyl groups.

-

Synthesis of Oligosaccharide Donors: The required oligosaccharide fragments are synthesized. This involves the sequential coupling of monosaccharide building blocks, each with appropriate protecting groups. The terminal sugar is converted into a suitable glycosyl donor (e.g., a trichloroacetimidate or thioglycoside).

-

Glycosylation: The oligosaccharide donor is coupled to the protected aglycone in a stereoselective manner. This is a critical step, and reaction conditions (promoter, temperature, solvent) must be carefully optimized.

-

Attachment of the Acyl Chain: For analogues like QS-21, a complex acyl chain is attached to one of the sugar residues. This is typically achieved through esterification or amidation.[10][11]

-

Deprotection: All protecting groups are removed in the final step to yield the target saponin analogue. This often requires a sequence of deprotection reactions to selectively remove different types of protecting groups.

-

Purification: The final compound is purified using chromatographic techniques such as reversed-phase high-performance liquid chromatography (HPLC).

Hemolysis Assay

A common method to assess the toxicity of saponin analogues is the hemolysis assay, which measures the lysis of red blood cells.[11][14]

-

Preparation of Red Blood Cells (RBCs): Freshly drawn red blood cells (e.g., from sheep) are washed multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. The washed RBCs are then resuspended in PBS to a specific concentration (e.g., 2%).

-

Incubation: The saponin analogues are serially diluted in PBS. The RBC suspension is then added to the saponin solutions and incubated at 37°C for a specified time (e.g., 1 hour).

-

Measurement of Hemolysis: After incubation, the samples are centrifuged to pellet intact RBCs. The amount of hemoglobin released into the supernatant, which is proportional to the degree of hemolysis, is measured by spectrophotometry at a specific wavelength (e.g., 540 nm).

-

Controls: A negative control (RBCs in PBS) and a positive control (RBCs in a hypotonic solution like distilled water to achieve 100% hemolysis) are included.

-

Calculation: The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

Evaluation of Adjuvant Activity in Mice

The in vivo adjuvant activity of synthetic saponins is typically evaluated in a mouse model.[10][12]

-

Animal Model: A suitable mouse strain (e.g., BALB/c) is used.

-

Vaccine Formulation: The synthetic saponin analogue is formulated with a model antigen (e.g., ovalbumin, OVA). The formulation may also include other components like cholesterol or lipids to form liposomes or other delivery systems.[15]

-

Immunization: Mice are immunized via a specific route (e.g., subcutaneous or intramuscular injection) with the vaccine formulation. A typical immunization schedule involves a primary immunization followed by one or two booster immunizations at specific intervals (e.g., 2-3 weeks apart).

-

Sample Collection: Blood samples are collected at various time points after immunization to measure the antibody response. Spleens may be harvested at the end of the experiment to assess cellular immune responses.

-

Measurement of Immune Responses:

-

Antibody Titers: Antigen-specific antibody titers (e.g., total IgG, IgG1, IgG2a) in the serum are determined by enzyme-linked immunosorbent assay (ELISA). The ratio of IgG2a to IgG1 can indicate the type of T-helper (Th) response (Th1 vs. Th2).[12]

-

Cytokine Production: Splenocytes are isolated and restimulated in vitro with the antigen. The production of cytokines (e.g., IFN-γ, IL-4, IL-5) in the culture supernatants is measured by ELISA or other immunoassays. This provides further information on the Th1/Th2 polarization of the immune response.[9]

-

Cytotoxic T-Lymphocyte (CTL) Activity: The ability of the saponin adjuvant to induce a CTL response can be measured in a chromium-51 release assay or other cytotoxicity assays.[8]

-

Visualizations of Key Pathways and Workflows

Signaling Pathways in Saponin-Induced Apoptosis

Many synthetic saponin analogues exert their anticancer effects by inducing apoptosis. The diagram below illustrates a generalized signaling pathway for saponin-induced apoptosis.

Caption: Generalized pathway of saponin-induced intrinsic apoptosis.

Experimental Workflow for Adjuvant Evaluation

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a synthetic saponin analogue as a vaccine adjuvant.

Caption: Workflow for in vivo evaluation of saponin adjuvant activity.

Structure-Activity Relationship Logic

This diagram illustrates the logical relationship in the structure-activity relationship studies of synthetic saponin adjuvants, particularly focusing on the QS-21 family.

Caption: Logical flow for SAR studies of synthetic saponin analogues.

Conclusion

The foundational research on synthetic saponin analogues has paved the way for the development of a new generation of therapeutics and vaccine adjuvants. Chemical synthesis provides an invaluable tool to overcome the limitations of natural sourcing and to rationally design molecules with enhanced biological activity and improved safety profiles.[1][3] The systematic exploration of structure-activity relationships has revealed key structural motifs that govern the immunomodulatory and cytotoxic properties of these compounds.[16][17] Future research in this field will likely focus on the further refinement of synthetic strategies, the elucidation of the molecular mechanisms of action, and the clinical translation of the most promising synthetic saponin candidates.[12][18]

References

- 1. mdpi.com [mdpi.com]

- 2. The bioactivity of saponins: triterpenoid and steroidal glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological and Pharmacological Effects of Synthetic Saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical synthesis of saponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Saponin Synthesis and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic and functional diversity of saponins, biosynthetic intermediates and semi-synthetic derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 8. Advances in saponin-based adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cas.zju.edu.cn [cas.zju.edu.cn]

- 10. Synthesis and Evaluation of QS-21-Based Immunoadjuvants with a Terminal-Functionalized Side Chain Incorporated in the West Wing Trisaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Natural and Synthetic Saponins as Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Preclinical Evaluation of QS-21 Variants Leading to Simplified Vaccine Adjuvants and Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and Synthesis of Immunoadjuvant QS-21 Analogs and Their Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Potentials of saponins-based adjuvants for nasal vaccines [frontiersin.org]

- 16. Synthesis and structure–activity relationship study of saponin-based membrane fusion inhibitors against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure-activity relationships of synthetic saponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

The Therapeutic Potential of 23-Oxa-OSW-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

23-Oxa-OSW-1, a synthetic analogue of the potent natural cytotoxic saponin OSW-1, has emerged as a promising candidate in the landscape of anticancer drug development. Characterized by the replacement of a carbon atom with an oxygen atom at the 23rd position of the steroidal side chain, this modification has been shown to modulate its biological activity, potentially offering an improved therapeutic window. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and therapeutic potential of this compound and its analogues. It consolidates available quantitative data on its cytotoxic activity, details relevant experimental protocols, and visualizes its proposed signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel cancer therapeutics.

Introduction

The natural product OSW-1, isolated from the bulbs of Ornithogalum saundersiae, has demonstrated exceptionally potent cytotoxic activity against a broad spectrum of cancer cell lines.[1][2] However, its complex structure presents significant challenges for total synthesis and subsequent derivatization. This has spurred the development of simplified and synthetically accessible analogues, such as this compound, that retain or even improve upon the therapeutic properties of the parent compound. Early studies have indicated that 22-deoxo-23-oxa analogues of OSW-1 are slightly less active than OSW-1 but exhibit reduced toxicity towards normal cells, a highly desirable characteristic for a chemotherapeutic agent.[1] This guide delves into the core technical aspects of this compound, providing a foundational understanding for its further investigation and potential clinical translation.

Synthesis

The synthesis of 22-deoxo-23-oxa analogues of saponin OSW-1 is achieved from the readily available steroidal 16β,17α,22-triol.[1][3] A key strategic approach involves an aldol reaction to stereoselectively construct the 16α,17α-dihydroxycholest-22-one structure from 16α-hydroxy-5-androsten-17-ones and propionates.[4] This is followed by the installation of the isoamyl ketone side chain, inversion of the 16-hydroxyl configuration, and selective protection of the C22-oxy function. This route has been noted for its convenience in synthesizing OSW-1 analogues with a C22-ester side chain.[4]

Mechanism of Action

The primary mechanism of action of this compound and its related analogues involves the induction of apoptosis in cancer cells.[1] This programmed cell death is mediated through the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1]

A more specific molecular target has been identified as the oxysterol-binding protein (OSBP).[5] this compound is a potent inhibitor of OSBP.[5] OSBP plays a crucial role in intracellular lipid transport and signaling. Its inhibition disrupts lipid homeostasis and can trigger downstream signaling events leading to apoptosis. One of the key pathways affected by OSBP inhibition is the mTORC1 signaling pathway, which is a central regulator of cell growth and proliferation.[5] Inhibition of OSBP can lead to the suppression of mTORC1 signaling, contributing to the anti-proliferative effects of this compound.[5] Furthermore, there is evidence to suggest that the xylose moiety of this compound may be involved in its interaction with DNA.

Signaling Pathway

The proposed signaling pathway for this compound is initiated by its binding to and inhibition of the oxysterol-binding protein (OSBP). This event disrupts the normal function of OSBP in lipid transport and signaling, leading to a cascade of downstream effects that culminate in apoptosis. A key consequence of OSBP inhibition is the suppression of the mTORC1 signaling pathway, a critical regulator of cell growth and survival. The apoptotic cascade is ultimately executed through the activation of caspase-3.

Quantitative Data: Cytotoxic Activity

The cytotoxic potential of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent anti-proliferative activity in the nanomolar range.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 0.0022 | [6] |

| Jurkat T | T-cell Leukemia | 0.012 | [6] |

| MCF-7 | Breast Cancer | 0.094 | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogues.

Cell Viability Assay (CCK-8 Assay)

This protocol outlines the steps for determining the cytotoxic effects of this compound on cancer cell lines using a Cell Counting Kit-8 (CCK-8) assay.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and without cells as a blank control and wells with cells and medium containing the vehicle (e.g., DMSO) as a negative control.

-

Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

-

CCK-8 Addition: Following the incubation period, add 10 µL of CCK-8 solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

-

Cell Treatment: Seed cells in 6-well plates and treat them with the desired concentrations of this compound for a specified period. Include an untreated control group.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC Annexin V. Gently vortex and incubate for 15 minutes at room temperature (25°C) in the dark.

-

PI Addition: Add 10 µL of Propidium Iodide (PI) staining solution to the cell suspension.

-

Flow Cytometry Analysis: Immediately analyze the stained cells by flow cytometry. FITC and PI fluorescence can be detected in the FL1 and FL2 channels, respectively.

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Western Blot Analysis for Apoptosis Markers

This protocol details the detection of key apoptosis-related proteins, such as cleaved caspase-3, by Western blotting following treatment with this compound.

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., cleaved caspase-3) overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step as described above.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the expression of the target protein to the loading control.

Therapeutic Potential and Future Directions

The potent cytotoxic activity of this compound against a range of cancer cell lines, coupled with its reduced toxicity to normal cells, underscores its significant therapeutic potential. Its mechanism of action, involving the induction of apoptosis through OSBP inhibition, presents a novel avenue for cancer therapy that may be effective against tumors resistant to conventional chemotherapeutics.

However, further research is imperative to fully elucidate the therapeutic utility of this compound. Key areas for future investigation include:

-

In Vivo Efficacy: Preclinical studies in animal models are essential to evaluate the anti-tumor efficacy, optimal dosing, and potential side effects of this compound in vivo.

-

Pharmacokinetics: A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a clinical candidate.

-

Signaling Pathway Elucidation: Further studies are needed to fully map the downstream signaling consequences of OSBP inhibition by this compound and to identify potential biomarkers of response.

-

Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment regimens.

References

- 1. Synthesis and biological activity of 22-deoxo-23-oxa analogues of saponin OSW-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer Effects and Mechanisms of OSW-1 Isolated From Ornithogalum saundersiae: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. OSW saponins: facile synthesis toward a new type of structures with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular and cellular dissection of the oxysterol-binding protein cycle through a fluorescent inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

The Vanguard of Cancer Research: A Technical Guide to the Synthesis and Application of Cholestenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel and effective anticancer agents has led researchers down numerous molecular avenues. Among the most promising are compounds that target the metabolic aberrations inherent to cancer cells. Cholestenone and its synthetic derivatives have emerged as a significant class of molecules in this domain, demonstrating potent cytotoxic and migratory-inhibitory effects across a range of cancer types. This technical guide provides an in-depth exploration of the chemical synthesis of these derivatives, their biological evaluation, and the intricate signaling pathways they modulate.

Chemical Synthesis of Cholestenone Derivatives

The therapeutic potential of cholestenone derivatives is unlocked through strategic chemical modifications of the core steroidal structure. The primary starting material, 4-cholesten-3-one, can be synthesized from cholesterol through methods like Oppenauer oxidation or via enzymatic conversion using cholesterol oxidase.[1] Subsequent derivatization primarily targets the A-ring and the C-17 side chain to enhance bioavailability, target specificity, and anticancer efficacy.

General Synthetic Strategies

Modification of the cholestenone scaffold often involves introducing heterocyclic rings, a common strategy to enhance biological activity.[2] Key approaches include:

-

A-Ring Modification: The α,β-unsaturated ketone in the A-ring is a reactive site for various transformations. This includes the synthesis of chalcone derivatives by reacting the steroid with appropriate aromatic aldehydes.[3][4] These chalcones can be further cyclized, for instance, via a Nazarov reaction to form indanones, which have shown improved activity against breast cancer cells.[3][4]

-

Heterocyclic Annulation: Building heterocyclic systems onto the steroid nucleus is a widely used technique. This can involve condensing the 3-keto group with various reagents to form pyrimidines, pyridines, or other heterocyclic structures.[2]

-

Side-Chain Modification: Although less commonly explored for cholestenone itself, modifications to the aliphatic side chain at C-17 are a staple in steroidal drug development and offer a route for attaching other pharmacophores or improving pharmacokinetic properties.[5]

A generalized workflow for the synthesis and evaluation of these derivatives is outlined below.

Anticancer Activity: Quantitative Analysis

Cholestenone derivatives have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying this activity. The data below summarizes the reported IC₅₀ values for 4-cholesten-3-one and some of its derivatives.

| Compound | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Citation(s) |

| 4-Cholesten-3-one | MCF-7 | Breast (ER+) | 17.8 | [6] |

| MDA-MB-231 | Breast (Triple-Negative) | 14.1 | [6] | |

| Cholestanoheterocyclic Derivative 13 | HCT 116 | Colorectal | Value not specified, but noted as lowest | [2] |

| Caco-2 | Colorectal | Value not specified | [2] | |

| HeLa | Cervical | Value not specified | [2] | |

| HepG2 | Liver | Value not specified | [2] | |

| MCF-7 | Breast | Value not specified | [2] | |

| Chalcone Derivative 9 | MCF-7 | Breast (ER+) | Potent Activity | [4] |

| Indanone Derivative 19 | MCF-7 | Breast (ER+) | More potent than parent chalcone | [4] |

| Cholest-4α-methyl-8-en-3β,7α-diol | KB | Nasopharyngeal | 0.00132 | [7] |

| HCT-8 | Colon | 1.2 | [7] | |

| BEL-7402 | Liver | 1.2 | [7] |

Note: The potency of derivatives can vary significantly based on the specific modification and the cancer cell line being tested.

Mechanisms of Action: Modulating Key Cancer Signaling Pathways

The anticancer effects of cholestenone derivatives are not merely cytotoxic but are rooted in the targeted disruption of critical cellular processes that drive cancer progression. Key mechanisms include the modulation of lipid metabolism and interference with oncogenic signaling cascades.

LXR-Dependent Lipid Metabolism and Cholesterol Efflux

One of the primary mechanisms of 4-cholesten-3-one is its action as a Liver X Receptor (LXR) ligand.[6] Unlike other LXR agonists that can problematically increase lipogenesis, 4-cholesten-3-one appears to bypass this adverse effect.[6] Its activation of LXR leads to:

-

Reduced Lipogenesis: It decreases the mRNA expression of key lipogenic enzymes such as ACC1, FASN, and HMGCR.[8]

-

Increased Cholesterol Efflux: It upregulates the expression of ATP-binding cassette (ABC) transporters ABCA1 and ABCG1, which are responsible for transporting cholesterol out of the cell.[6][8]

This dual action starves the cancer cell of essential lipids required for membrane synthesis and signaling, thereby inhibiting proliferation.

Disruption of Membrane Rafts and EGFR Signaling

Cancer cells often exhibit altered membrane composition, with cholesterol-rich microdomains called lipid rafts serving as crucial platforms for signaling proteins like the Epidermal Growth Factor Receptor (EGFR).[8] 4-cholesten-3-one has been shown to disrupt these membrane rafts.[6] This disruption displaces EGFR from its signaling hub, thereby attenuating downstream pro-survival pathways like PI3K/Akt/mTOR, which are frequently hyperactivated in cancer.[9][10]

Attenuation of TGF-β Signaling

The Transforming Growth Factor-beta (TGF-β) pathway plays a dual role in cancer, acting as a tumor suppressor in early stages but promoting metastasis in advanced stages. Cholest-4-en-3-one has been found to attenuate TGF-β signaling by promoting the degradation of its receptors. It achieves this by causing the TGF-β receptors to accumulate in lipid rafts, which targets them for degradation and thereby suppresses the downstream signaling that would otherwise promote cell migration and invasion.

Detailed Experimental Protocols

The biological evaluation of cholestenone derivatives relies on a suite of standardized in vitro assays. Below are detailed methodologies for key experiments.

Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells, which correlates with cell viability.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO₂.

-

Treatment: Treat the cells with various concentrations of the cholestenone derivative (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC₅₀ value using non-linear regression analysis.

Cell Migration (Wound Healing/Scratch Assay)

This assay assesses the collective migration of a sheet of cells.

-

Monolayer Formation: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

-

Wound Creation: Using a sterile 200 µL pipette tip, create a straight "scratch" or wound in the center of the monolayer.

-

Washing and Treatment: Gently wash the wells with PBS to remove detached cells. Replace with fresh medium containing the cholestenone derivative at a non-lethal concentration or a vehicle control.

-

Imaging: Immediately capture an image of the wound at time 0 using a phase-contrast microscope. Place the plate back in the incubator.

-

Time-Lapse Monitoring: Capture images of the same wound area at regular intervals (e.g., every 6, 12, and 24 hours).

-

Analysis: Measure the width or area of the wound at each time point using imaging software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area. Compare the migration rate between treated and control groups.

Gene Expression Analysis (RT-qPCR)

This technique quantifies the mRNA levels of target genes (e.g., ABCA1, ABCG1, FASN).

-

Cell Treatment and RNA Extraction: Treat cells with the cholestenone derivative for the desired time. Harvest the cells and extract total RNA using a commercial kit (e.g., TRIzol or RNeasy Kit). Assess RNA quality and quantity using a spectrophotometer.

-

Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative PCR (qPCR): Prepare a reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference (housekeeping) gene (e.g., GAPDH, ACTB), and a SYBR Green or probe-based qPCR master mix.

-

Thermal Cycling: Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene and comparing the treated sample to the control.

Protein Expression Analysis (Western Blot)

This method detects and quantifies specific proteins (e.g., EGFR, p-Akt, flotillin-2).

-

Protein Extraction: Treat cells as required, then wash with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate them by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation. Wash the membrane three times with TBS-T.

-

Secondary Antibody and Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Wash again three times with TBS-T.

-

Visualization: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Analyze band intensity relative to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

Cholestenone derivatives represent a compelling class of compounds for the development of novel anticancer therapeutics. Their ability to simultaneously disrupt cancer cell lipid metabolism, inhibit crucial signaling pathways, and suppress cell migration underscores their multifaceted mechanism of action. The synthetic accessibility of the cholestenone scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.